2-Bromo-5-iodopyridin-4-amine

概要

説明

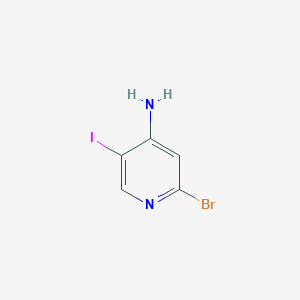

2-Bromo-5-iodopyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H4BrIN2. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which include both bromine and iodine substituents on the pyridine ring. These substituents make it a versatile intermediate for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodopyridin-4-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 4-aminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent to introduce the iodine atom at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and to minimize side reactions. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.

化学反応の分析

Types of Reactions: 2-Bromo-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form alkylamines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products like azido, thiocyano, or alkyl derivatives.

Coupling Products: Biaryl compounds with various substituents.

Oxidation and Reduction Products: Nitro derivatives or alkylamines.

科学的研究の応用

2-Bromo-5-iodopyridin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-Bromo-5-iodopyridin-4-amine in biological systems involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

- 2-Bromo-5-chloropyridin-4-amine

- 2-Bromo-5-fluoropyridin-4-amine

- 2-Iodo-5-bromopyridin-4-amine

Comparison:

- Uniqueness: The presence of both bromine and iodine atoms in 2-Bromo-5-iodopyridin-4-amine provides unique reactivity and selectivity in chemical reactions compared to its analogs with different halogen substituents.

- Reactivity: The larger atomic radius and higher polarizability of iodine compared to chlorine and fluorine make this compound more reactive in certain substitution and coupling reactions.

- Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, the specific combination of bromine and iodine in this compound offers distinct advantages in terms of reaction pathways and product diversity.

生物活性

2-Bromo-5-iodopyridin-4-amine is a halogenated pyridine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including both bromine and iodine substituents on the pyridine ring, contribute to its biological activity and versatility as a chemical building block.

The molecular formula of this compound is CHBrIN. The compound's halogen atoms allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules. The mechanism of action involves interactions with biological macromolecules, where the halogen atoms can form halogen bonds with amino acid residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to diverse biological effects .

Biological Applications

Enzyme Inhibition and Receptor Modulation

this compound is utilized in studies focusing on enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biochemical pathways and developing therapeutic agents. For instance, it has been used as a precursor in synthesizing selective inhibitors for various kinases .

Case Studies

Research has demonstrated that derivatives of this compound exhibit varying degrees of potency against different biological targets. For example, modifications to the compound have been shown to enhance metabolic stability and improve cell penetration, which are critical for drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Halogen Substituents | Notable Biological Activity |

|---|---|---|

| 2-Bromo-5-chloropyridin-4-amine | Br, Cl | Moderate enzyme inhibition |

| 2-Bromo-5-fluoropyridin-4-amine | Br, F | Enhanced binding affinity |

| 2-Iodo-5-bromopyridin-4-amine | I, Br | Increased reactivity in coupling reactions |

The presence of both bromine and iodine in this compound provides unique reactivity compared to its analogs, making it particularly useful in organic synthesis and medicinal applications .

Research Findings

Recent studies have highlighted the potential of this compound as a scaffold for developing new therapeutics. For example:

- Inhibition Studies : A study focused on the inhibition of methionyl-tRNA synthetase in Trypanosoma brucei showed that derivatives based on this compound could achieve significant potency (EC values in the low nanomolar range) while maintaining favorable pharmacokinetic properties .

- Metabolic Stability : Research indicated that modifications to the amino group of this compound resulted in improved metabolic stability in liver microsomes, which is crucial for enhancing the compound's bioavailability .

特性

IUPAC Name |

2-bromo-5-iodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZOIVDCPWWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。